molecular formula C15H13NO B6375607 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% CAS No. 1261900-93-9

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%

Cat. No. B6375607
CAS RN: 1261900-93-9
M. Wt: 223.27 g/mol
InChI Key: LUHBDKSOVIMIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% (2-CN-DMPP) is a synthetic compound used in a variety of scientific research applications. It is an organocyanide compound, with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol. 2-CN-DMPP is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C.

Scientific Research Applications

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as 2-cyano-3-methoxy-4-methylphenylboronic acid, which is used in the synthesis of pharmaceuticals. 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is also used in the synthesis of various polymers, such as poly(2-cyano-5-chloro-2,3-dimethylphenol). Additionally, 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of various dyes, such as 2-cyano-3-methoxy-4-methylphenylboronic acid.

Mechanism of Action

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is an organocyanide compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds allow 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% to form strong complexes with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, and no adverse effects have been reported in humans or animals.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 83-85°C and a low volatility. Additionally, it is soluble in organic solvents, making it easy to use in a variety of reactions. However, it is important to note that 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is a relatively expensive compound, and it is also susceptible to hydrolysis.

Future Directions

Given its wide range of applications, there are several potential future directions for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the production of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. Additionally, there is potential for the development of new applications for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%, such as the synthesis of new pharmaceuticals or polymers. Finally, further research into the biochemical and physiological effects of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% could lead to new insights into its potential use as a therapeutic agent.

Synthesis Methods

2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized in several different ways. The most common method is the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium hydroxide in aqueous ethanol. This method yields a 95% pure product. Another method involves the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium borohydride in aqueous ethanol. This method yields a 99.5% pure product.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHBDKSOVIMIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684649
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,3-dimethylphenyl)phenol

CAS RN

1261900-93-9
Record name 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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